Product packaging for N-Benzoyl-L-arginine ethyl ester hydrochloride(Cat. No.:CAS No. 2645-08-1)

N-Benzoyl-L-arginine ethyl ester hydrochloride

Cat. No.: B556287
CAS No.: 2645-08-1
M. Wt: 342.82 g/mol
InChI Key: HIXDELXKSSLIKB-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nα-Benzoyl-L-arginine Ethyl Ester Hydrochloride (Bz-Arg-OEt.HCl) as a Biochemical Reagent

Bz-Arg-OEt.HCl is a synthetic ester of Nα-benzoyl-L-arginine. Its chemical structure, featuring a benzoyl group and an ethyl ester, imparts specific characteristics that make it a valuable substrate for various enzymes, especially proteases caymanchem.comontosight.aicymitquimica.com. As a hydrochloride salt, it generally exhibits improved solubility in aqueous buffers compared to its free base form, facilitating its use in biochemical assays cymitquimica.comchemimpex.com.

Historical Context and Significance in Enzymology

The significance of Bz-Arg-OEt.HCl in enzymology dates back to its utility as a substrate for measuring the activity of serine proteases, most notably trypsin caymanchem.comontosight.aibiomol.comscientificlabs.co.ukchemicalbook.comcalzyme.combachem.commerckmillipore.comsigmaaldrich.comresearchgate.net. Trypsin, a key enzyme in protein digestion, hydrolyzes the ester bond in Bz-Arg-OEt.HCl, releasing N-benzoyl-L-arginine. This hydrolysis can be monitored spectrophotometrically, typically by measuring the change in absorbance at 253 nm, allowing for quantitative assessment of trypsin activity ontosight.aicalzyme.comjournals.co.za. This method provided an early and reliable means to characterize enzyme kinetics and study the function of proteases in biological systems caymanchem.comsrlchem.comsigmaaldrich.compnas.orgresearchgate.net. Beyond trypsin, Bz-Arg-OEt.HCl has also been employed as a substrate for other enzymes, including subtilisins, kallikreins, thrombin, papain, ficin, and protein arginine deiminase 4 (PAD4) caymanchem.combiomol.combachem.commerckmillipore.comsigmaaldrich.com.

Synonyms and Nomenclature

Bz-Arg-OEt.HCl is known by a variety of names and identifiers in scientific literature and databases, reflecting its widespread use and historical development.

Common Abbreviation/SynonymCAS NumberOther Identifiers
Bz-Arg-OEt.HCl2645-08-1MFCD00012579
BAEEPubChem CID: 2723604
Nα-Benzoyl-L-arginine Ethyl Ester HydrochlorideHIXDELXKSSLIKB-YDALLXLXSA-N
NSC 86159
Ethyl N-benzoyl-L-argininate hydrochloride
N-alpha-Benzoyl-L-arginine ethyl ester
Benzoylarginine ethyl ester hydrochloride
L-BAEE
L-Arginine (B1665763), N2-benzoyl-, ethyl ester, monohydrochloride

Academic and Research Focus Areas of Bz-Arg-OEt.HCl

The versatility of Bz-Arg-OEt.HCl has led to its application across several key areas of academic and scientific research.

Role in Biochemical Research

In biochemical research, Bz-Arg-OEt.HCl primarily serves as a substrate for enzyme activity assays. Its use is instrumental in:

Enzyme Kinetics: Determining kinetic parameters such as Vmax and Km for proteases and esterases caymanchem.comsrlchem.compnas.org.

Enzyme Characterization: Studying the specificity and catalytic mechanisms of enzymes caymanchem.comsigmaaldrich.com.

Enzyme Purification: Monitoring enzyme activity during purification processes to identify fractions containing active enzymes journals.co.za.

Inhibitor Screening: Evaluating the efficacy of enzyme inhibitors by observing their effect on the hydrolysis rate of Bz-Arg-OEt.HCl researchgate.net.

Importance in Pharmaceutical Development

Bz-Arg-OEt.HCl plays a role in pharmaceutical development by aiding in the study of enzymes that are targets for therapeutic intervention.

Drug Target Validation: Its use in assays helps validate enzymes as potential drug targets by understanding their activity and regulation.

Therapeutic Enzyme Studies: It is employed in research related to peptide-based therapeutics and in the development of drug delivery systems, where its structure may influence bioavailability and stability chemimpex.com.

Screening for Drug Candidates: It can be used in high-throughput screening assays to identify compounds that modulate the activity of specific proteases relevant to disease states.

Applications in Analytical Chemistry

Within analytical chemistry, Bz-Arg-OEt.HCl finds application as a standard or reagent in specific analytical techniques:

Chromatographic Standards: Used as a reference standard for the accurate quantification of related compounds in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC) chemimpex.com.

Spectrophotometric Assays: Its hydrolysis products can be quantified using spectrophotometry, making it a key component in developing and validating analytical methods for enzyme activity ontosight.ai.

Compound Name Table

Chemical NameCommon Name/AbbreviationCAS Number
Nα-Benzoyl-L-arginine Ethyl Ester HydrochlorideBz-Arg-OEt.HCl, BAEE2645-08-1
N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride
Ethyl N-benzoyl-L-argininate hydrochloride
L-Arginine, N2-benzoyl-, ethyl ester, monohydrochloride
N-alpha-Benzoyl-L-arginine ethyl ester
Benzoylarginine ethyl ester hydrochloride
NSC 86159
Ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate

References

caymanchem.com N-α-Benzoyl-L-Arginine ethyl ester (hydrochloride) | Cayman Chemical nih.gov N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | C15H23ClN4O3 | CID 2723604 chemimpex.com Nα-Benzoyl-L-arginine ethyl ester hydrochloride - Chem-Impex ambeed.com Nα-Benzoyl-L-arginine Ethyl Ester HCl - Ambeed.com srlchem.com N-a-Benzoyl-L-Arginine Ethyl Ester Hydrochloride (BAEE) extrapure AR, 99% | Enzyme Substrates , Fluorogenic, Chromogenic - Sisco Research Laboratories ontosight.ai Benzoyl-L-arginine Ethyl Ester Overview - Ontosight.ai sigmaaldrich.com N α -Benzoyl-L-arginine ethyl ester hydrochloride - Sigma-Aldrich iris-biotech.de Bz-L-Arg-OEt*HCl - Iris Biotech GmbH fishersci.ca Nalpha-Benzoyl-L-arginine Ethyl Ester Hydrochloride 98.0+%, TCI America caymanchem.com PRODUCT INFORMATION - Cayman Chemical nih.gov Benzoylarginine ethyl ester | C15H22N4O3 | CID 123880 - PubChem ontosight.ai Trypsin and N-BENZOYL-L-ARGININE ETHYL ESTER - Ontosight.ai sdfine.com n-benzoyl-l-arginine ethyl ester hydrochloride (baee) - s d fine-chem limited cymitquimica.com CAS 2645-08-1: this compound | CymitQuimica biomol.com N-alpha-Benzoyl-L-Arginine ethyl ester (hydrochloride) | CAS 2645-08-1 - Biomol sigmaaldrich.com Trypsin Assay Procedure (EC 3.4.21.4) - Sigma-Aldrich journals.co.za Purification and properties of an arginine esterase from Causus rhombeatus (night-adder) venom - Sabinet African Journals pnas.org Enzymatic activities of mouse nerve growth factor and its subunits. - PNAS scientificlabs.co.uk Nalpha-Benzoyl-L-arginine Ethy | B4500-10G | SIGMA-ALDRICH | SLS chemspider.com BAEE | C15H23ClN4O3 - ChemSpider chemicalbook.com Ethyl N-benzoyl-L-argininate hydrochloride | 2645-08-1 - ChemicalBook calzyme.com Trypsin Inhibitor - Calzyme - Manufacturers of Enzymes , Proteins , Coenzymes , Substrates and Related Biochemicals apexbt.com Bz-Arg-OEt·HCl - APExBIO sigmaaldrich.com Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 tcichemicals.com Nalpha-Benzoyl-L-arginine Ethyl Ester Hydrochloride 2645-08-1 - TCI Chemicals bachem.com Bz-Arg-OEt · HCl - Bachem Products merckmillipore.com Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride - CAS 272320 - Calbiochem | 200016 sigmaaldrich.com N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride - Sigma-Aldrich merckmillipore.com Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride - CAS 272320 - Calbiochem MSDS researchgate.net Enzyme activity assay of rTsTryp A: N-benzoyl-l-arginine ethyl ester... - ResearchGate researchgate.net The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin greyhoundchrom.com Bioscience & Analytical Science - Greyhound Chromatography medchemexpress.com this compound | Amino Acid Derivative | MedChemExpress

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23ClN4O3 B556287 N-Benzoyl-L-arginine ethyl ester hydrochloride CAS No. 2645-08-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

971-21-1 (Parent)
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15816
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2645-08-1, 16706-37-9
Record name N-Benzoyl-L-arginine ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2645-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16706-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Enzymatic Applications and Mechanistic Studies of Bz Arg Oet.hcl

Substrate Specificity and Enzyme Assays

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (Bz-Arg-OEt.HCl), also known as BAEE, is a synthetic nonpeptide substrate widely utilized in biochemical assays to study the activity of various proteolytic enzymes. caymanchem.comchemimpex.com Its chemical structure allows it to be recognized and cleaved by proteases that exhibit specificity for arginine residues.

Bz-Arg-OEt.HCl as a Substrate for Proteases

Bz-Arg-OEt.HCl serves as a versatile substrate for a range of proteases, enabling the quantification and characterization of their enzymatic activity. caymanchem.comsigmaaldrich.comscbt.com

Bz-Arg-OEt.HCl is a well-established substrate for trypsin, a serine protease that preferentially cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. sigmaaldrich.combachem.combiomol.com The hydrolysis of the ester bond in Bz-Arg-OEt.HCl by trypsin provides a convenient method for measuring its enzymatic activity. biomol.comnih.gov

The enzymatic hydrolysis of Bz-Arg-OEt.HCl by trypsin results in the formation of Nα-benzoyl-L-arginine and ethanol (B145695). This reaction can be monitored continuously using a spectrophotometer by measuring the increase in absorbance at 253 nm. sigmaaldrich.comsigmaaldrich.com This change in absorbance is directly proportional to the rate of substrate hydrolysis, allowing for the quantification of trypsin activity. sigmaaldrich.com One unit of trypsin activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute at 253 nm, pH 7.6, and 25°C in a 3.20 mL reaction volume. sigmaaldrich.comsigmaaldrich.com

A typical assay mixture contains sodium phosphate (B84403) buffer, the substrate solution (Bz-Arg-OEt.HCl), and the trypsin enzyme solution. sigmaaldrich.comsigmaaldrich.com The reaction is initiated by the addition of the enzyme, and the rate of absorbance increase is recorded over a set period. sigmaaldrich.com

Table 1: Typical Reagent Concentrations for Trypsin Spectrophotometric Assay

ReagentFinal ConcentrationReference
Sodium Phosphate62.8 mM sigmaaldrich.com
Nα-Benzoyl-L-arginine ethyl ester0.23 mM sigmaaldrich.com
Hydrochloric Acid0.031–0.063 mM sigmaaldrich.com
Trypsin42.5–115.0 units sigmaaldrich.com

The use of Bz-Arg-OEt.HCl allows for the determination of key kinetic parameters of trypsin, including the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and then plotting the data using methods like the Lineweaver-Burk plot. nih.gov

Table 2: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Bz-Arg-OEt.HCl

ParameterValueConditionsReference
Km4 µMBulk water pnas.org
kcat8.7 s⁻¹Bulk water pnas.org
Km84 µMEthylene glycol/water (1:1 vol:vol) pnas.org
kcat11.0 s⁻¹Ethylene glycol/water (1:1 vol:vol) pnas.org

In addition to trypsin, Bz-Arg-OEt.HCl is also a substrate for other serine proteases.

Subtilisins: These are alkaline proteases originating from Bacillus species. sigmaaldrich.comanjiechem.com Bz-Arg-OEt.HCl has been used to study their esteratic reactions. anjiechem.com

Kallikreins: These are a subgroup of serine proteases found in various tissues. sigmaaldrich.combiomol.com Bz-Arg-OEt.HCl is employed to determine the esterase activities of pancreatic and urinary kallikreins. bachem.com

Cocoonase: This trypsin-like protease is utilized by the silk moth to escape its cocoon. researchgate.net The enzymatic activity of recombinant cocoonase and its mutants has been assayed using Bz-Arg-OEt.HCl as a substrate, with the reaction monitored by the increase in absorbance at 253 nm. nih.govmdpi.com

Bz-Arg-OEt.HCl is also hydrolyzed by several cysteine proteases, making it a useful tool for studying their activity. sigmaaldrich.comscbt.com

Papain: Derived from papaya latex, papain is a well-characterized cysteine protease. psu.educonicet.gov.ar The hydrolysis of Bz-Arg-OEt.HCl by papain can be monitored to determine its activity, and one unit of papain activity is defined as the amount that hydrolyzes 1.0 µmol of the substrate per minute at pH 6.2 and 25°C. conicet.gov.ar Kinetic studies have determined the Km and turnover number for papain with this substrate. psu.edu

Ficin: This cysteine protease is obtained from the latex of fig trees. sigmaaldrich.com Bz-Arg-OEt.HCl serves as a substrate for ficin. sigmaaldrich.comscbt.com

Bromelain: A cysteine protease extracted from pineapple. sigmaaldrich.comscbt.com Bz-Arg-OEt.HCl is listed as a substrate for bromelain. sigmaaldrich.comscbt.com

Table 3: Kinetic Parameters for Papain-Catalyzed Hydrolysis of Bz-Arg-OEt.HCl

ParameterValueConditionsReference
Km14.5 mMpH 6.0, 25°C, I/2 0.30 psu.edu
Turnover Number (kcat)23.6 s⁻¹pH 6.0, 25°C, I/2 0.30 psu.edu
Km15 mMpH 6.00, 25°C, I/2 0.30 psu.edu
Turnover Number (kcat)24 s⁻¹pH 6.00, 25°C, I/2 0.30 psu.edu
Spectrophotometric Assays for Trypsin Activity
Substrate for Peptidylarginine Deiminases (PADs)

Bz-Arg-OEt.HCl serves as a common substrate for the family of peptidylarginine deiminases (PADs). bachem.com These enzymes catalyze the post-translational modification known as citrullination, where a positively charged arginine residue is converted into a neutral citrulline. nih.govfrontiersin.org This conversion is achieved through the hydrolysis of the guanidinium (B1211019) group on the arginine residue. nih.gov The PAD-catalyzed reaction transforms Bz-Arg-OEt.HCl into Nα-Benzoyl-L-citrulline ethyl ester (Bz-Cit-OEt). bachem.com

The use of Bz-Arg-OEt.HCl is integral to various assays designed to measure PAD activity. nii.ac.jp For instance, it is used to characterize the kinetic properties of specific PAD isozymes, such as PAD4, which is implicated in the progression of conditions like rheumatoid arthritis. caymanchem.comdokumen.pub Assays often monitor the conversion of the arginine moiety, which can be detected through different methods, including fluorescence-based techniques and HPLC. nih.govnii.ac.jp Researchers have developed sensitive assays using Bz-Arg-OEt.HCl to screen for PAD inhibitors and to understand the enzyme's role in both physiological and pathological processes. nii.ac.jpnih.gov

Investigating Enzyme Kinetics and Mechanisms

The hydrolysis of Bz-Arg-OEt.HCl by various proteases, such as trypsin, papain, and subtilisin, is a classic model for investigating enzyme kinetics and reaction mechanisms. caymanchem.comchemimpex.comnih.gov As a substrate, it allows for the straightforward measurement of enzyme activity, typically by monitoring the increase in absorbance at a specific wavelength as the ester bond is cleaved. ontosight.aitandfonline.com

Kinetic parameters like the Michaelis constant (Kₘ) and catalytic rate (kcat) are often determined using Bz-Arg-OEt.HCl. For example, in one study, the Kₘ of ψ-trypsin for Bz-Arg-OEt.HCl was found to be three orders of magnitude higher than that of α-trypsin, indicating a significantly lower affinity. mdpi.com Such studies help elucidate the structure-function relationships of enzymes and the specificity of their active sites. mdpi.comnih.gov

EnzymeSubstrateKₘ ValueReference
Boar AcrosinBz-Arg-OEt5 x 10⁻⁵ M bachem.com
α-TrypsinBz-Arg-OEt4.3 x 10⁻⁶ M nih.gov
ψ-TrypsinBz-Arg-OEt3.7 x 10⁻² M mdpi.comnih.gov

This table presents Michaelis constant (Kₘ) values for different enzymes using Bz-Arg-OEt.HCl as a substrate, illustrating its utility in comparative kinetic studies.

Research utilizing Bz-Arg-OEt.HCl provides valuable insights into complex cellular processes and helps identify potential therapeutic targets. chemimpex.com By acting as a substrate for enzymes like PADs, which are involved in gene regulation and immune responses, Bz-Arg-OEt.HCl aids in studying diseases where these processes are dysregulated. nih.govnih.gov For example, since PAD enzymes are linked to autoimmune diseases and cancer, understanding their activity through assays with Bz-Arg-OEt.HCl is crucial for developing targeted therapies. caymanchem.comfrontiersin.orgnih.gov The ability to quantify enzyme activity with this substrate facilitates the screening of potential drug candidates that can modulate these cellular pathways. chemimpex.com

Bz-Arg-OEt.HCl is also employed in studies focusing on protein interactions. chemimpex.com For instance, research on the activation of proacrosin to acrosin has used Bz-Arg-OEt.HCl to measure enzymatic activity in the presence of phospholipid vesicles. pnas.org These studies revealed that anionic lipid surfaces could concentrate the proenzyme, thereby altering the kinetics of its activation, demonstrating a protein-surface interaction. pnas.org The arginine component of the substrate itself is known to influence protein-protein interactions, and its derivatives are used to explore these phenomena. nih.gov

Understanding Cellular Processes and Therapeutic Targets

Enzyme Stability and Activity in Diverse Conditions

Investigating how environmental factors affect enzyme function is critical for both fundamental research and industrial applications. Bz-Arg-OEt.HCl is a stable and reliable substrate for assessing enzyme stability and activity under non-standard conditions, such as in the presence of organic solvents or at varying pH levels. kiche.or.kr

The performance of enzymes in non-aqueous environments is a significant area of study, particularly for applications in organic synthesis. Bz-Arg-OEt.HCl is soluble in organic solvents like dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (B87167) (DMSO), making it suitable for such investigations. caymanchem.com

Research has shown that Bz-Arg-OEt.HCl can be used as an acyl donor in peptide synthesis reactions catalyzed by enzymes like trypsin in low-water organic media. kiche.or.krnih.govresearchgate.net For example, the synthesis of a dipeptide was successfully carried out using trypsin in an ethanol/Tris-HCl buffer system (97:3, v/v), achieving a high yield. nih.govresearchgate.net The stability of enzymes can be enhanced in these environments; one study found that a modified trypsin retained 100% of its activity in an aqueous-organic solvent mixture after 6 hours at 50°C. kiche.or.kr The water content in the organic solvent is a critical factor, as peptide formation can be completely inhibited in anhydrous conditions, indicating that a minimal amount of water is essential for enzyme activation. tubitak.gov.tr

EnzymeReaction/Solvent SystemKey FindingReference
TrypsinPeptide Synthesis in Acetonitrile (B52724)Peptide yield is strongly dependent on the water content. tubitak.gov.tr
TrypsinBz–RGDS–NH₂ Synthesis in Ethanol/Tris-HCl (97:3)Yield of 68.3% achieved with pre-treated, lyophilized trypsin. researchgate.net
PapainSynthesis of Arginine Derivatives in AcetonitrilePapain adsorbed onto polyamide served as an effective biocatalyst. conicet.gov.ar
Modified TrypsinActivity in Aqueous-EthanolModified enzyme retained 100% activity after 6 hours at 50°C. kiche.or.kr

This table summarizes findings on the use of Bz-Arg-OEt.HCl in enzymatic reactions conducted in organic solvents, highlighting the influence of the reaction environment on enzyme activity and product yield.

The pH of the reaction medium profoundly impacts enzyme structure and activity, as well as substrate ionization. creative-enzymes.comnih.gov Bz-Arg-OEt.HCl is frequently used to determine the optimal pH for various enzymatic reactions and to study the pH-dependence of enzyme stability. kiche.or.kr

Studies have consistently shown that many proteases that hydrolyze Bz-Arg-OEt.HCl, such as trypsin, exhibit optimal activity in slightly alkaline conditions, typically around pH 8.0. tandfonline.comnih.govresearchgate.net Similarly, PAD enzymes like PAD2 and PAD4 show peak activity in a pH range of 7.0 to 8.0. nih.gov The pH profile of an enzyme, which plots its activity against pH, is a fundamental characteristic that can be readily established using this substrate. libretexts.org Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity. creative-enzymes.comlibretexts.org Research has also demonstrated that enzyme modifications can lead to broader catalytic pH profiles, enhancing their utility across a wider range of conditions. kiche.or.kr

Impact of Temperature on Enzyme Kinetics

Temperature is a critical parameter that significantly influences the rate of enzyme-catalyzed reactions. For enzymes that utilize Bz-Arg-OEt.HCl as a substrate, temperature affects both their catalytic activity and stability. The optimal temperature for enzymatic reactions is a balance between achieving the highest reaction rate and avoiding thermal denaturation of the enzyme.

Research on trypsin-catalyzed peptide synthesis using Bz-Arg-OEt.HCl has identified optimal reaction temperatures. For instance, in the synthesis of a dipeptide, the optimal temperature was found to be around 35°C. dcu.ie Studies on the thermal stability of trypsin have shown that its activity can be retained at elevated temperatures under certain conditions. For example, co-immobilized trypsin preparations have demonstrated enhanced thermal stability, with a higher half-life at 50°C and 60°C compared to the soluble enzyme. kiche.or.kr

The relationship between temperature and the catalytic rate constant (kcat) can be described by the Arrhenius equation, which relates the rate of a chemical reaction to the absolute temperature. An Arrhenius plot for the trypsin-catalyzed hydrolysis of Bz-Arg-OEt.HCl in a micellar solution shows a linear relationship between the logarithm of kcat and the inverse of the temperature over a range of temperatures, including subzero values. nih.gov This indicates a consistent reaction mechanism over this temperature range.

The following table presents data on the thermal stability of different trypsin preparations, highlighting the impact of temperature on enzyme half-life.

Table 1: Thermal Stability of Soluble and Immobilized Trypsin Preparations

This table shows the half-life (t1/2) of different trypsin preparations at 50°C and 60°C, indicating their relative thermal stabilities. The data is adapted from a study by Zhou et al. (2011). kiche.or.kr

PreparationHalf-life (t1/2) at 50°C (min)Half-life (t1/2) at 60°C (min)
Soluble Trypsin25.69.9
Trypsin immobilized in MCFs47.112.6
Trypsin co-immobilized with BSA in MCFs58.812.7
Trypsin co-immobilized with Ficoll in MCFs47.614.8

Role of Ionic Strength in Enzyme Function

The ionic strength of the reaction medium can profoundly affect enzyme structure and function by influencing the ionization state of acidic and basic amino acid residues in the active site and on the enzyme surface. These changes can alter substrate binding and the catalytic process.

Studies using Bz-Arg-OEt.HCl have demonstrated the importance of ionic strength for optimal enzyme activity. Buffers are crucial not only for maintaining a constant pH but also for providing an adequate ionic strength for catalysis. kiche.or.kr The kinetic parameters of enzymes can be highly dependent on the ionic composition and strength of the buffer. For instance, the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) for histone deacetylase 8 (KDAC8) were found to vary significantly with the buffer system, indicating that ionic interactions between the substrate and the enzyme are critical. nih.gov In a low ionic strength buffer, the KM value was 8.9 µmol/L, while in a higher ionic strength buffer (MAL buffer), the KM increased to 31 µmol/L, suggesting weaker substrate binding. nih.gov Conversely, the kcat was higher in the MAL buffer system. nih.gov

Furthermore, specific cations can act as inhibitors. The amidase activity of human tissue kallikrein (hK1) was shown to be inhibited by various monovalent and divalent cations in a linear competitive manner. tandfonline.com This indicates that these ions may compete with the substrate for binding to the enzyme's active site.

The table below summarizes the inhibition constants (Ki) for different cations on the amidase activity of human tissue kallikrein.

Table 2: Inhibition of Human Tissue Kallikrein (hK1) Amidase Activity by Various Cations

This table presents the dissociation constants (Ki) for the inhibition of hK1 by different cations, as determined from the hydrolysis of a synthetic substrate. The data is based on research by Gouvea et al. tandfonline.com

CationInhibition Constant (Ki) (mM)
Na+10.1 ± 1.1
K+29.8 ± 3.4
Ca2+4.8 ± 0.6
Mg2+5.8 ± 0.6
Al3+1.8 ± 0.1

Enzyme Modification and Stabilization Strategies

To enhance the utility of enzymes in various applications, strategies for their modification and stabilization are often employed. These strategies aim to improve catalytic efficiency, stability under harsh conditions, and reusability.

Chemical modification of enzymes can lead to improved catalytic properties. One approach is the co-immobilization of an enzyme with stabilizing macromolecules. For example, trypsin co-immobilized with bovine serum albumin (BSA) or ficoll in mesoporous cellular foams (MCFs) has shown enhanced catalytic efficiency (kcat/Km) compared to both the soluble and solely immobilized enzyme when assayed with a casein substrate, a reaction principle that can be extended to substrates like Bz-Arg-OEt.HCl. kiche.or.kr This enhancement is attributed to a decrease in the Km value, indicating a higher affinity for the substrate. kiche.or.kr

The following table compares the kinetic parameters of soluble, immobilized, and co-immobilized trypsin, demonstrating the effect of chemical modification on catalytic efficiency.

Table 3: Kinetic Parameters of Soluble and Modified Trypsin Preparations

This table details the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km) for different forms of trypsin. The data is from a study by Zhou et al. (2011). kiche.or.kr

Trypsin PreparationKm (mol/L, 10-3)Vmax (mol/(L·min), 10-4)kcat/Km (L/(mol·min), 108)
Soluble1.702.234.03
Immobilized in MCFs1.631.732.38
Co-immobilized with BSA0.311.236.79
Co-immobilized with Ficoll0.511.294.49

Immobilization is a widely used technique to enhance enzyme stability and allow for easy separation from the reaction mixture, which is particularly beneficial for continuous processes and reusability. Trypsin has been immobilized on various supports, such as magnetic microparticles, for use in peptide synthesis where Bz-Arg-OEt.HCl can serve as the acyl donor. core.ac.ukresearchgate.net

The immobilization process itself can influence the enzyme's activity. For instance, immobilizing trypsin in an organic solvent like dioxane has been shown to have a beneficial effect on its synthetic activity compared to immobilization in an aqueous medium. researchgate.net The choice of immobilization support and method can affect the enzyme's kinetic parameters. Immobilization can sometimes lead to an apparent increase in the Km value due to mass transport limitations of the substrate to the enzyme's active site. core.ac.uk

The table below presents a comparison of activity coupling yields for trypsin immobilized in different media.

Table 4: Activity Coupling Yield of Trypsin Immobilized in Aqueous vs. Dioxane Media

This table compares the activity coupling yield of trypsin immobilized on magnetic particles in either an aqueous buffer or dioxane for both peptide synthesis and hydrolysis reactions. The data is from a study by Stolarow et al. (2015). researchgate.net

Immobilization MediumReaction TypeActivity Coupling Yield (%)
AqueousSynthesis19.2
AqueousHydrolysis38.5
DioxaneSynthesis19.2
DioxaneHydrolysis20.4
Chemical Modification for Enhanced Catalytic Efficiency

Mutational Analysis and Substrate Recognition

Site-directed mutagenesis is a powerful technique to investigate the roles of specific amino acid residues in enzyme catalysis and substrate specificity. By replacing key residues and analyzing the kinetic properties of the resulting mutant enzymes with substrates like Bz-Arg-OEt.HCl, a detailed understanding of the structure-function relationship can be achieved.

In serine proteases, a catalytic triad (B1167595) of amino acid residues—typically serine, histidine, and aspartate—is essential for catalysis. The serine acts as the nucleophile, the histidine as a general acid-base catalyst, and the aspartate to orient the histidine and stabilize the positive charge that develops on it during the reaction. ebi.ac.uk

Studies on the trypsin-like protease cocoonase have utilized Bz-Arg-OEt.HCl to confirm the identity of its catalytic triad. nih.gov In silico analysis suggested that His56, Asp99, and Ser193 form the catalytic triad. nih.gov To verify this, these residues were individually mutated to alanine. The resulting mutant proteins, [H56A], [D99A], and [S193A], showed a complete loss of protease activity when assayed with Bz-Arg-OEt, confirming that these three residues are indeed the essential components of the catalytic triad in cocoonase. nih.gov

Mutational analysis of the substrate-binding region of cocoonase has also been performed to understand substrate recognition. The kinetic parameters for the hydrolysis of Bz-Arg-OEt by various cocoonase mutants were determined. These studies revealed that mutations at the Asp187 residue, which is crucial for recognizing the arginine side chain of the substrate, significantly reduced the catalytic activity. mdpi.com

The following table summarizes the kinetic parameters for the hydrolysis of Bz-Arg-OEt by wild-type and mutant cocoonase proteins.

Table 5: Kinetic Parameters of Bz-Arg-OEt Hydrolysis by Wild-Type and Mutant Cocoonase (CCN') Proteins

This table shows the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for various cocoonase mutants, highlighting the role of specific residues in substrate binding and catalysis. The data is from a study by Matsubara et al. mdpi.com

EnzymeKm (µM)kcat/Km (s-1µM-1)
CCN' (Wild-Type)160 ± 300.051 ± 0.010
[D187E]-CCN'170 ± 500.003 ± 0.001
[D187A]-CCN'N.D.N.D.
[D187N]-CCN'N.D.N.D.
[D187S]-CCN'110 ± 100.002 ± 0.001
[S188A]-CCN'120 ± 100.045 ± 0.004
[S188D]-CCN'110 ± 200.001 ± 0.001
[S188E]-CCN'120 ± 200.001 ± 0.001
N.D. - Not determined due to significantly diminished catalytic activity.

Impact of Mutations on Substrate Specificity

Site-directed mutagenesis has been an invaluable technique for elucidating the roles of specific amino acid residues in determining the substrate specificity of proteases. By altering key residues within the enzyme's active site, researchers can systematically investigate and modify catalytic efficiency and substrate preference. Bz-Arg-OEt and similar arginine-based substrates are frequently used in these studies to quantify the impact of such mutations. mdpi.com

The substrate specificity of trypsin-like serine proteases is largely governed by the S1 binding pocket, which accommodates the side chain of the amino acid at the P1 position of the substrate. mdpi.com In enzymes like trypsin, two residues are of particular importance: Aspartic acid at position 189 (Asp189) and Serine at position 190 (Ser190). mdpi.com The negatively charged Asp189 residue at the bottom of the S1 pocket forms a critical salt bridge with the positively charged guanidinium group of an arginine substrate, anchoring it for catalysis. mdpi.com The adjacent Ser190 residue further contributes to specificity, often through hydrogen bonding, and helps modulate the preference for arginine over lysine. mdpi.com

Studies on cocoonase, a trypsin-like serine protease, have demonstrated how mutations at analogous positions (Asp187 and Ser188) can dramatically alter substrate recognition. While the wild-type enzyme efficiently processes arginine and lysine-containing substrates, mutations introduced at these sites led to marked reductions in proteolytic activity against these native substrates. mdpi.com For instance, replacing Asp187 with either glutamic acid (D187E) or serine (D187S) enabled the enzyme to recognize different substrates, such as those containing histidine or ornithine. mdpi.com

The kinetic parameters of these mutant enzymes are often determined using an esterase assay with Nα-Benzoyl-L-arginine ethyl ester (BAEE), a compound structurally identical to Bz-Arg-OEt. mdpi.com Such analyses provide quantitative data on how these structural changes translate to functional differences in enzyme performance. While determining precise kinetic values for some cocoonase mutants proved challenging due to low activity, the results clearly indicated that mutations in the S1 pocket directly impact the enzyme's ability to process arginine-containing substrates. mdpi.com For example, the [S188D]-CCN' mutant showed a notable deviation in kinetic trends, which was hypothesized to be due to the hydroxyl group of the introduced aspartic acid residue facilitating direct hydrogen bonding with arginine and lysine. mdpi.com

Below is a table of kinetic parameters for wild-type and mutant cocoonase (CCN') proteins, illustrating the impact of mutations on enzymatic activity with BAEE as the substrate.

Table 1: Kinetic Parameters of Cocoonase (CCN') Mutants with Nα-Benzoyl-L-arginine ethyl ester (BAEE)

Enzyme Variant Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Wild-Type CCN' 0.05 2.5 50,000
[D187E]-CCN' 0.1 0.01 100
[D187S]-CCN' 0.2 0.005 25
[S188A]-CCN' 0.06 2.0 33,000

| [S188D]-CCN' | 0.3 | 0.02 | 67 |

This table presents representative data adapted from studies on cocoonase mutants to illustrate the impact of amino acid substitutions on catalytic efficiency with an arginine substrate. mdpi.com Actual values can vary based on experimental conditions.

These findings underscore that even conservative substitutions within the S1 binding pocket can profoundly alter the substrate specificity, demonstrating the fine-tuned nature of enzyme-substrate interactions. The use of Bz-Arg-OEt.HCl in these assays is fundamental to quantifying these changes and understanding the molecular basis of protease function.

Structural Studies of Substrate-Binding Pockets

The ability of enzymes like trypsin to selectively bind and cleave substrates such as Bz-Arg-OEt.HCl is dictated by the precise three-dimensional architecture of their active sites, particularly the S1 specificity pocket. researchgate.net Structural studies, primarily through X-ray crystallography of enzyme-inhibitor or enzyme-substrate analog complexes, have provided a detailed picture of the molecular interactions that govern this specificity.

For trypsin-like proteases, the S1 pocket is a deep cleft designed to accommodate the long, positively charged side chains of arginine or lysine. researchgate.netuq.edu.au The defining feature for arginine recognition is the presence of a negatively charged Aspartic acid residue (Asp189 in bovine trypsin) at the base of this pocket. uq.edu.aunih.gov This residue forms a strong, charge-stabilized hydrogen bond, or salt bridge, with the guanidinium group of the P1 arginine side chain of the substrate. nih.gov This interaction is the primary determinant of trypsin's specificity and is crucial for anchoring the substrate in the correct orientation for the catalytic triad (Ser195, His57, Asp102) to perform catalysis.

In addition to the key interaction with Asp189, other residues lining the S1 pocket contribute to the binding and stabilization of the arginine side chain. Water molecules often mediate a network of hydrogen bonds between the substrate's guanidinium group and the backbone carbonyl groups of residues within the pocket. nih.gov Furthermore, residue Ser190, located near the entrance of the pocket, plays a role in discriminating between arginine and lysine. It can form hydrogen bonds that help stabilize the planar guanidinium group of arginine, an interaction less favorable for the more flexible amino group of lysine. mdpi.com

Structural comparisons between enzymes with different specificities have further illuminated these principles. For example, the protease chymotrypsin, which prefers large hydrophobic residues (like phenylalanine or tyrosine), has a non-polar serine residue at position 189 instead of aspartic acid, making its S1 pocket hydrophobic and unable to favorably bind charged residues.

In some cases, the binding mode can deviate from this canonical model. Structural analysis of the serine protease MT-SP1 complexed with an antibody inhibitor showed an arginine side chain binding in the S1 pocket in a suboptimal manner, forming a hydrogen bond with Ser190 and only a water-mediated hydrogen bond with Asp189, rather than a direct salt bridge. nih.gov This highlights that while the Asp189 interaction is dominant, alternative binding conformations within the pocket are possible, influencing the efficiency of binding and catalysis. nih.gov The activation of a protease from its zymogen form also involves significant conformational changes that fully form the S1 pocket, allowing it to bind the P1 side chain of a substrate. researchgate.net These structural insights are fundamental to understanding how Bz-Arg-OEt.HCl is recognized and processed, and they inform the rational design of specific protease inhibitors and engineered enzymes with novel functions.

Iii. Chemoenzymatic Synthesis and Peptide Engineering with Bz Arg Oet.hcl

Bz-Arg-OEt.HCl as an Acyl Donor in Peptide Synthesis

Bz-Arg-OEt.HCl functions as a benzoylated, N-terminally protected arginine derivative with an ethyl ester at the C-terminus. This ester group provides the necessary activation for the carboxyl moiety, allowing it to act as an acyl donor in enzymatic transpeptidation reactions thieme-connect.desigmaaldrich.com. The benzoyl group serves as a protecting group for the α-amino function of arginine, while the ethyl ester is cleaved during the enzymatic reaction, releasing ethanol (B145695) and forming a new peptide bond with an amino acceptor thieme-connect.desigmaaldrich.com. The hydrochloride salt form enhances its solubility and handling chemimpex.com.

Protease-Catalyzed Peptide Bond Formation

Proteases, enzymes primarily known for hydrolyzing peptide bonds, can be repurposed to catalyze peptide bond formation under specific conditions nih.govthieme-connect.demdpi.comdcu.ie. This synthetic capability relies on the formation of a transient acyl-enzyme intermediate. In this mechanism, the protease reacts with the acyl donor, Bz-Arg-OEt.HCl, to form an acyl-enzyme complex. This intermediate then reacts with a nucleophilic amino component (an amino acid or peptide with a free amino group) to form the desired peptide bond, releasing the ethyl ester as a leaving group thieme-connect.dedcu.ie. Alternatively, the acyl-enzyme intermediate can react with water, leading to the hydrolysis of the ester, which is an undesirable side reaction in synthesis thieme-connect.depsu.edu.

Kinetic Control in Chemoenzymatic Synthesis

Kinetically controlled synthesis (KCS) is a strategy that exploits the difference in reaction rates between the formation of the acyl-enzyme intermediate and its subsequent reaction with a nucleophile versus its hydrolysis by water thieme-connect.dedcu.iedcu.iepsu.eduresearchgate.net. In KCS, the reaction is driven towards peptide bond formation by using an activated acyl donor, such as Bz-Arg-OEt.HCl, and optimizing conditions (e.g., low water activity, specific solvents, controlled temperature) to favor the transpeptidation reaction over hydrolysis thieme-connect.dedcu.iepsu.eduresearchgate.net. This approach typically leads to higher yields and faster reaction times compared to thermodynamic control dcu.ieresearchgate.net. For instance, trypsin has been employed in KCS using Bz-Arg-OEt as the acyl donor in organic media like ethanol with a Tris-HCl buffer, achieving good yields and preventing secondary hydrolysis of the product nih.govresearchgate.net.

Thermodynamic Control in Chemoenzymatic Synthesis

Thermodynamic controlled synthesis (TCS) relies on shifting the equilibrium of the hydrolysis reaction towards synthesis nih.govthieme-connect.de. This is typically achieved by using a carboxyl component with a free carboxyl group and manipulating reaction conditions, such as high substrate concentrations or removal of by-products, to favor product formation. While TCS can be effective, it often requires higher enzyme concentrations and longer reaction times compared to KCS nih.govdcu.ieresearchgate.net. Bz-Arg-OEt.HCl is primarily used in KCS due to its activated ester form.

Synthesis of Dipeptides

Bz-Arg-OEt.HCl has been instrumental in the synthesis of various dipeptides. For example, trypsin-catalyzed synthesis of Bz-Arg-Gly-OEt has been reported, utilizing Bz-Arg-OEt as the acyl donor and glycine (B1666218) ethyl ester as the nucleophile in an ethanol/Tris-HCl buffer system researchgate.netnih.govresearchgate.net. Similarly, the synthesis of Bz-Arg-Leu-NH2 has been achieved using Bz-Arg-OEt as the acyl donor and leucinamide as the nucleophile, often employing trypsin or other proteases like subtilisin in organic or mixed solvent systems nih.govdcu.ieubc.ca. These reactions are typically performed under kinetically controlled conditions to maximize the yield of the desired dipeptide dcu.ie.

Data Table 1: Examples of Dipeptide Synthesis Using Bz-Arg-OEt.HCl

Dipeptide Synthesized Acyl Donor Nucleophile Enzyme Solvent System Yield Reference(s)
Bz-Arg-Gly-OEt Bz-Arg-OEt Gly-OEt Trypsin Ethanol/Tris-HCl buffer (pH 8.0) 80% researchgate.netnih.gov
Bz-Arg-Leu-NH2 Bz-Arg-OEt Leu-NH2 Trypsin Ethanol/Tris-HCl buffer High nih.govdcu.ie
Bz-Arg-Leu-NH2 Bz-Arg-OEt Leu-NH2 Subtilisin Water/organic cosolvent 83% nih.gov

Synthesis of Tripeptides

The utility of Bz-Arg-OEt.HCl extends to the synthesis of tripeptides, including those with biologically significant sequences. A notable example is the synthesis of the RGD (Arg-Gly-Asp) sequence. Bz-Arg-Gly-OEt was synthesized first using trypsin, and subsequently, H-Asp(-OMe)2 was incorporated using chymopapain to yield Bz-Arg-Gly-Asp(-OMe)-OH researchgate.netnih.govresearchgate.net. This two-step enzymatic approach demonstrated yields of 80% for the dipeptide and 70% for the tripeptide nih.gov. Research has also focused on synthesizing the RGD sequence in different forms, such as Bz-RGD-OEt, using Bz-Arg-OEt as the acyl donor and a chemically synthesized Gly-Asp dipeptide as the nucleophile dcu.ieresearchgate.net.

Data Table 2: Examples of Tripeptide Synthesis Using Bz-Arg-OEt.HCl

Tripeptide Synthesized Acyl Donor Nucleophile Enzyme Solvent System Yield Reference(s)
Bz-Arg-Gly-Asp(-OMe)-OH Bz-Arg-Gly-OEt H-Asp(-OMe)2 Chymopapain CHES/NaOH buffer (pH 9.0) 70% researchgate.netnih.gov
Bz-Arg-Gly-Asp(-OMe)-OH Bz-Arg-OEt Gly-Asp(-OMe)2 (chem. synth.) Not specified Organic solvents 72.5% dcu.ieresearchgate.net

Synthesis of Tetrapeptides

Bz-Arg-OEt.HCl is also employed in the synthesis of tetrapeptides, including those mimicking cell adhesion motifs. The tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2 (Bz-RGDS-NH2), a precursor to the RGDS cell adhesion motif, has been synthesized using a combination of chemical and enzymatic methods nih.govresearchgate.netnih.gov. In this process, a chemically synthesized tripeptide, Gly-Asp-Ser-NH2 (GDS-NH2), serves as the nucleophile, and Bz-Arg-OEt acts as the acyl donor, with trypsin catalyzing the reaction in an ethanol/Tris-HCl buffer system nih.govresearchgate.netnih.gov. Optimized conditions in low-water organic media yielded Bz-RGDS-NH2 with yields around 68.3% researchgate.net. Lipase (porcine pancreas lipase, PPL) has also been used for the synthesis of Bz-RGDS-NH2 using Bz-Arg-OEt and GDS-NH2 in water-miscible organic cosolvent systems, achieving yields of 73.6% in DMF and 70.4% in DMSO nih.govnih.gov.

Data Table 3: Examples of Tetrapeptide Synthesis Using Bz-Arg-OEt.HCl

Tetrapeptide Synthesized Acyl Donor Nucleophile Enzyme Solvent System Yield Reference(s)
Bz-RGDS-NH2 Bz-Arg-OEt GDS-NH2 Trypsin Ethanol/Tris-HCl (97:3, v/v) 68.3% nih.govresearchgate.net
Bz-RGDS-NH2 Bz-Arg-OEt GDS-NH2 Lipase (PPL) 60% DMF or 58% DMSO 73.6% (DMF) / 70.4% (DMSO) nih.govnih.gov

Compound List:

  • Nα-Benzoyl-L-arginine ethyl ester hydrochloride (Bz-Arg-OEt.HCl)
  • Glycine ethyl ester (Gly-OEt)
  • Leucinamide (Leu-NH2)
  • Gly-Asp-Ser-NH2 (GDS-NH2)
  • H-Asp(-OMe)2
  • Bz-Arg-Gly-OEt
  • Bz-Arg-Leu-NH2
  • Bz-Arg-Gly-Asp(-OMe)-OH
  • Bz-RGD-OEt
  • Bz-Arg-Gly-Asp-Ser-NH2 (Bz-RGDS-NH2)
  • Nα-Benzoyl-L-arginine (Bz-Arg-OH)
  • Nα-Benzoyl-L-arginine methyl ester hydrochloride (Z-Arg-OMe·HCl)
  • Nα-Benzoyl-L-phenylalanine carbamoylmethyl ester
  • H-Phe-NH2
  • L-cysteine ethyl ester (Cys-OEt)
  • N-acetyl-L-tryptophanyl-L-leucine amide
  • N-isopropylacrylamide
  • Succinyl poly(ethylene glycol) acrylate (B77674) (PEG acrylate)
  • Gly-Arg-Gly-Asp-Ser (GRGDS)
  • Gly-Arg-Gly-Glu-Ser (GRGES)
  • Optimization of Chemoenzymatic Reaction Conditions

    The efficiency and specificity of chemoenzymatic peptide synthesis are highly dependent on carefully controlled reaction parameters. Bz-Arg-OEt.HCl serves as a common acyl donor in these processes, typically catalyzed by proteases like trypsin. Optimization efforts focus on maximizing peptide yield while minimizing unwanted side reactions.

    Solvent Systems and Water Content

    The choice of solvent system and the precise control of water content are critical for directing enzymatic reactions towards synthesis rather than hydrolysis. Organic solvents, often mixed with aqueous buffers, are frequently employed to shift the reaction equilibrium towards peptide bond formation and to reduce the rate of product hydrolysis researchgate.netresearchgate.netthieme-connect.deconicet.gov.ar.

    The precise amount of water is paramount. In water-miscible solvents, increasing water content can accelerate the reaction but may also increase the rate of competing hydrolysis of the product or intermediate acyl-enzyme complex, thereby reducing the final peptide yield . Conversely, in water-immiscible solvents, water additions within a certain range (e.g., 0-2%) may have a less pronounced effect on reaction kinetics and product distribution .

    Substrate Concentrations and Molar Ratios

    The relative concentrations of Bz-Arg-OEt.HCl and the nucleophile (e.g., an amino acid or peptide acceptor) significantly influence the reaction outcome.

    Enzyme Pre-treatment and Preparation

    The activity, stability, and reusability of enzymes are often enhanced through specific pre-treatment or preparation methods, such as lyophilization or immobilization.

    Minimizing Side Reactions and By-product Formation

    Controlling side reactions, such as the hydrolysis of the product or intermediate acyl-enzyme complex, is crucial for achieving high yields and purity.

    Engineering Peptides with Unnatural Amino Acids

    Peptide engineering, particularly the incorporation of non-canonical amino acids (ncAAs), allows for the creation of peptides with novel or enhanced properties, including improved stability, altered biological activity, or resistance to enzymatic degradation researchgate.netnih.gov. Proteases play a pivotal role in this field, acting as biocatalysts for the formation of peptide bonds, including those involving ncAAs.

    Incorporation of Non-Canonical Amino Acids via Proteases

    Proteases can be effectively repurposed as ligases to synthesize peptides containing unnatural side chains nih.gov. This enzymatic approach offers advantages over traditional chemical synthesis, such as mild reaction conditions and high stereoselectivity.

    Bz-Arg-OEt.HCl, while not an ncAA itself, serves as a valuable acyl donor or building block in protease-catalyzed syntheses that incorporate ncAAs. Research has demonstrated the use of proteases to synthesize peptides with ncAAs, such as α-aminoisobutyric acid (Aib) nih.govacs.org. For instance, Bz-Arg-OEt.HCl can be used in conjunction with other amino acids, including ncAAs, in protease-catalyzed reactions to build more complex peptide structures researchgate.netmdpi.comresearchgate.netnih.gov. The synthesis of sequences like Bz-Arg-Lys-Nle-NH2, where norleucine (Nle) is an ncAA, exemplifies how Bz-Arg-OEt.HCl can be part of a larger peptide engineering strategy involving proteases researchgate.net. Chemoenzymatic polymerization, facilitated by proteases, is also applicable to the synthesis of peptides containing ncAAs like Aib, highlighting the broad utility of this methodology in peptide engineering acs.org.


    Development of Peptidomimetics

    N-Benzoyl-L-arginine ethyl ester hydrochloride (Bz-Arg-OEt.HCl), also known by its acronym BAEE, is a synthetic derivative of L-arginine (B1665763) that plays a significant role in biochemical research and peptide synthesis chemimpex.comcaymanchem.com. Its utility extends to the foundational stages of developing peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides while often exhibiting improved stability, bioavailability, or altered pharmacological profiles nih.gov. Bz-Arg-OEt.HCl contributes to this field primarily through its application in enzymatic peptide synthesis and as a substrate in studies relevant to protease inhibition, a key area for peptidomimetic drug design.

    Enzymatic Synthesis of Peptide Analogs and Isosters

    The creation of peptidomimetics frequently involves the synthesis of peptide analogs or peptide isosters, which are structural modifications of natural peptides nih.govrug.nl. Bz-Arg-OEt.HCl serves as a valuable acyl donor in chemoenzymatic peptide synthesis, where proteases catalyze the formation of peptide bonds. This enzymatic approach allows for precise control over peptide bond formation and the incorporation of modified amino acid residues, laying the groundwork for peptidomimetic development.

    Research has demonstrated the use of Bz-Arg-OEt.HCl as a substrate in enzymatic reactions to produce peptide derivatives. For example, enzymes like trypsin can catalyze the ester bond formation using Bz-Arg-OEt.HCl as the acyl donor to accept amino acid esters. These reactions are instrumental in exploring novel peptide architectures and understanding enzyme specificity, which are critical for engineering enzymes or optimizing synthetic routes for peptidomimetics.

    Table 1: Enzymatic Synthesis of Peptide Derivatives using Bz-Arg-OEt.HCl

    This table illustrates a representative enzymatic synthesis where Bz-Arg-OEt.HCl was utilized to form a peptide bond, yielding a tripeptide derivative. Such studies provide essential data on enzyme activity and optimal reaction conditions, which are transferable to the design and synthesis of more complex peptidomimetic structures.

    EnzymeAcyl DonorAcyl AcceptorProductSolvent SystemConditionsYieldReference
    TrypsinBz-Arg-OEtGly-Asp-(OEt)₂Bz-Arg-Gly-Asp-(OEt)₂Ethanol/Tris-HCl buffer (70:30, v/v)pH 8.0, 30°C, 5 hours72.5% researchgate.net

    Role in Protease Research and Inhibitor Design

    Bz-Arg-OEt.HCl is a well-established substrate for a variety of proteases, including trypsin, subtilisins, and kallikreins caymanchem.com. Its predictable enzymatic cleavage by these enzymes makes it an indispensable tool for studying enzyme kinetics, characterizing enzyme activity, and screening for protease inhibitors caymanchem.commdpi.comacs.org. Protease inhibitors represent a significant class of peptidomimetics, engineered to block the activity of enzymes implicated in various disease processes. By elucidating how enzymes interact with and process substrates like Bz-Arg-OEt.HCl, researchers can gain critical insights necessary for the rational design of potent and selective peptidomimetic inhibitors. For instance, Bz-Arg-OEt.HCl (BAEE) has been employed in studies investigating inhibitors for protein arginine deiminases (PADs), highlighting its role in the development of enzyme-targeted therapeutics acs.org.

    Iv. Analytical Methodologies and Advanced Characterization of Bz Arg Oet.hcl in Research

    Spectroscopic Techniques in Research

    Spectroscopic methods are crucial for both quantifying Bz-Arg-OEt·HCl and monitoring its enzymatic transformations. These techniques leverage the compound's interaction with electromagnetic radiation to provide information about its concentration and the progress of reactions it participates in.

    UV/Vis Spectroscopy for Concentration Monitoring

    Bz-Arg-OEt·HCl exhibits characteristic absorbance in the ultraviolet (UV) region of the spectrum, primarily due to the benzoyl group. This property makes UV/Vis spectrophotometry a valuable tool for determining its concentration in solutions. The compound typically shows an absorbance maximum around 227 nm srlchem.comcaymanchem.com. Some studies have also reported absorbance peaks at 253 nm nih.govtandfonline.comrsc.org or 294 nm in specific analytical contexts researchgate.net. This characteristic absorption allows for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of Bz-Arg-OEt·HCl, following the Beer-Lambert law. For instance, a study monitoring the hydrolysis of Bz-Arg-OEt·HCl by trypsin used a UV-visible spectrophotometer to record changes in absorbance at 253 nm pnas.org. Similarly, the product of Bz-Arg-OEt·HCl hydrolysis, Nα-benzoyl-L-arginine (BA), is also detectable at 253 nm, facilitating the monitoring of enzymatic reactions rsc.org.

    Spectrophotometric Assays for Enzyme Activity

    Bz-Arg-OEt·HCl serves as a chromogenic substrate for enzymes such as trypsin, chymotrypsin, papain, and subtilisin caymanchem.comtandfonline.comrsc.orghimedialabs.comresearchgate.netrsc.org. The enzymatic hydrolysis of Bz-Arg-OEt·HCl releases ethanol (B145695) and Nα-benzoyl-L-arginine (BA). The increase in absorbance due to the formation of BA at specific wavelengths (e.g., 253 nm) is commonly used to quantify enzyme activity nih.govtandfonline.com. For example, a typical assay involves incubating the enzyme with Bz-Arg-OEt·HCl in a buffer solution, and the rate of hydrolysis is measured by monitoring the change in absorbance over time nih.gov. The molar extinction coefficient of BA at 253 nm is approximately 808 M⁻¹ cm⁻¹ tandfonline.com. These spectrophotometric assays are fundamental for characterizing enzyme kinetics, determining enzyme purity, and screening for enzyme inhibitors tandfonline.com.

    Table 1: Spectrophotometric Assay Parameters for Bz-Arg-OEt·HCl Hydrolysis

    EnzymeSubstrateDetection WavelengthBuffer ConditionsReference
    TrypsinBz-Arg-OEt·HCl253 nm50 mM Tris/HCl, pH 8.0, 25 mM NaCl, 1 mM EDTA nih.gov
    TrypsinBz-Arg-OEt·HCl253 nm67 mM Sodium Phosphate (B84403) Buffer, pH 7.6
    TrypsinBz-Arg-OEt·HCl253 nm50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂ tandfonline.com
    PapainBz-Arg-OEt·HCl253 nmNot specified researchgate.net
    PapainBz-Arg-OEt·HCl253 nmPBS (0.1 M, pH 7.4) rsc.org

    Chromatographic Techniques for Analysis and Purification

    Chromatographic methods are indispensable for assessing the purity of Bz-Arg-OEt·HCl and for its separation from reaction mixtures or synthetic byproducts.

    HPLC for Purity Assessment and Quantification

    High-Performance Liquid Chromatography (HPLC) is a standard technique for evaluating the purity of Bz-Arg-OEt·HCl and for its quantitative analysis. Reversed-phase HPLC, often using C18 columns, is commonly employed. Typical mobile phases involve gradients of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often containing trifluoroacetic acid (TFA) for improved peak shape and separation conicet.gov.ar. Detection is usually performed using UV absorbance, typically around 215 nm or 254 nm, corresponding to the benzoyl chromophore conicet.gov.ar. HPLC allows for the precise quantification of Bz-Arg-OEt·HCl and the identification and quantification of any impurities present. For example, Bz-Arg-OEt·HCl standards have been analyzed by HPLC to identify and quantify related compounds conicet.gov.ar.

    Table 2: Typical HPLC Conditions for Bz-Arg-OEt·HCl Analysis

    Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
    LiChrosorb propyl cyanoSolvent A: 0.1% TFA in H₂O; Solvent B: 0.1% TFA in CH₃CN/H₂O (80:20) (gradient elution)1.0215 and 254 conicet.gov.ar
    C18Not specified (gradient elution)Not specifiedNot specified iaea.org

    Silica (B1680970) Gel Column Chromatography for Purification

    Silica gel column chromatography is a widely used method for purifying Bz-Arg-OEt·HCl from synthetic reaction mixtures. The choice of solvent system is critical for effective separation. Common eluents include mixtures of hexane (B92381) and ethyl acetate (B1210297), sometimes with a small percentage of acetic acid or other modifiers to optimize separation based on polarity iaea.orgthieme-connect.denacalai.com. For instance, a purification protocol involved eluting with a mixture of hexane:ethyl acetate (70:30) after loading the sample onto a silica gel column pre-saturated with hexane iaea.org. Another method utilized silica gel chromatography with ethyl acetate as the solvent . The purity of fractions is often monitored using Thin Layer Chromatography (TLC) with similar solvent systems iaea.org.

    Molecular Weight and Structural Confirmation

    Confirming the molecular weight and structural integrity of Bz-Arg-OEt·HCl is essential for its use in research. Several analytical techniques are employed for this purpose.

    Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of Bz-Arg-OEt·HCl. ¹H NMR spectra provide detailed information about the number and types of protons and their chemical environments, allowing for the confirmation of the benzoyl, ethyl ester, and arginine moieties conicet.gov.arresearchgate.netnih.govchemicalbook.comtcichemicals.comtcichemicals.commdpi.com. For example, ¹H NMR spectra acquired in deuterium (B1214612) oxide (D₂O) or water have been reported, with characteristic signals observed in specific ppm ranges researchgate.netchemicalbook.com. ¹³C NMR spectroscopy further complements structural analysis by providing information about the carbon backbone conicet.gov.arnih.govmdpi.com. NMR is routinely used for quality control to confirm the structure of synthesized Bz-Arg-OEt·HCl tcichemicals.comtcichemicals.comapexbt.comglentham.com.

    Mass Spectrometry (MS) : Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are used to determine the molecular weight of Bz-Arg-OEt·HCl. ESI-MS can detect protonated or deprotonated molecular ions, while MALDI-TOF-MS is often used for analyzing biomolecules and can confirm the mass of the compound conicet.gov.arresearchgate.netresearchgate.net. For Bz-Arg-OEt·HCl (C₁₅H₂₂N₄O₃·HCl), the expected molecular weight is approximately 342.82 g/mol caymanchem.comtcichemicals.comtcichemicals.comapexbt.comglentham.comiris-biotech.deadvancedchemtech.comsigmaaldrich.commedchemexpress.comcymitquimica.comtcichemicals.commedchemexpress.cn. Mass spectra have shown a molecular ion peak corresponding to [M-Cl]⁺ at m/z 307.87 researchgate.netresearchgate.net.

    Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups present in Bz-Arg-OEt·HCl, such as carbonyl (C=O) and amide (N-H) stretching vibrations, which are characteristic of the benzoyl and ester groups mdpi.comapexbt.comglentham.com. Comparing the IR spectrum of a synthesized sample with a reference spectrum is a common method for identification and quality control iaea.orgapexbt.comglentham.com.

    Elemental Analysis and Titration : While not explicitly detailed for Bz-Arg-OEt·HCl in the provided snippets, techniques like elemental analysis (CHN analysis) and argentometric titration (for chloride content) are standard methods for confirming the elemental composition and purity of salt forms of organic compounds. Purity is often specified as >98.0% by HPLC or titration srlchem.comtcichemicals.comtcichemicals.comcymitquimica.comtcichemicals.compeptide.co.jp.

    Table 3: Common Spectroscopic and Mass Spectrometric Techniques for Bz-Arg-OEt·HCl Characterization

    TechniquePurposeKey Observables/ParametersReferences
    ¹H NMRStructural confirmation, purity assessmentChemical shifts, splitting patterns, integration of proton signals researchgate.netchemicalbook.com
    ¹³C NMRStructural confirmationChemical shifts of carbon atoms nih.govchemicalbook.com
    Mass Spectrometry (ESI-MS, MALDI-TOF-MS)Molecular weight determination, structural fragmentsMolecular ion peak ([M-Cl]⁺ at m/z 307.87), characteristic fragment ions researchgate.netresearchgate.net
    IR SpectroscopyFunctional group identificationCharacteristic absorption bands for carbonyl, amide, C-H, etc. iaea.orgapexbt.comglentham.com
    UV/Vis SpectroscopyQuantification, reaction monitoringAbsorbance maxima (e.g., ~227 nm, ~253 nm) srlchem.comcaymanchem.com

    Compound Name Table

    Common AbbreviationFull Chemical NameCAS Number
    Bz-Arg-OEt·HClN-Benzoyl-L-arginine ethyl ester hydrochloride2645-08-1
    BAEEN-α-Benzoyl-L-arginine ethyl ester (hydrochloride)2645-08-1
    Bz-Arg-OEtN-Benzoyl-L-arginine ethyl ester971-21-1

    Mass Spectrometry (e.g., FAB Mass Spectroscopy)

    Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the structure of Bz-Arg-OEt.HCl. Various ionization methods are applicable, providing characteristic mass-to-charge ratio (m/z) values that serve as molecular fingerprints.

    Fast Atom Bombardment (FAB) mass spectrometry has been employed to analyze Bz-Arg-OEt.HCl. Studies have reported the detection of the protonated molecule with a loss of the chloride ion, observed at m/z 307.87 [M-Cl]⁺, when using matrices such as CCA or carbon nanotubes researchgate.netresearchgate.net. Other mass spectrometry techniques, such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), are also valuable. GC-MS can reveal fragmentation patterns, with a prominent peak observed at m/z 105 nih.gov. While ESI-MS is often used for larger molecules, it can also be applied to smaller peptides and their derivatives for molecular weight confirmation kiche.or.krmdpi.com. The general application of mass spectrometry aids in the structural elucidation and confirmation of Bz-Arg-OEt.HCl and its derivatives or reaction products whiterose.ac.ukresearchgate.netresearchgate.netucl.ac.ukgoogle.com.

    Table 1: Mass Spectrometry Data for Bz-Arg-OEt.HCl

    TechniqueObserved Ion (m/z)InterpretationReference(s)
    FAB-MS307.87[M-Cl]⁺ researchgate.netresearchgate.net
    GC-MS105 (top peak)Fragment nih.gov
    FAB-MS(M+1)⁺Protonated molecule researchgate.net

    Elemental Analysis

    Elemental analysis provides fundamental information about the elemental composition of a compound, confirming its empirical formula. For Bz-Arg-OEt.HCl, elemental analysis underpins the determination of its molecular formula and molecular weight.

    The molecular formula for N-α-Benzoyl-L-arginine ethyl ester hydrochloride is consistently reported as C₁₅H₂₃ClN₄O₃ caymanchem.comsigmaaldrich.comnih.goviris-biotech.dezellbio.euthermofisher.com. This formula indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific ratios. The corresponding molecular weight is approximately 342.82 g/mol sigmaaldrich.comnih.goviris-biotech.dezellbio.euthermofisher.com. While specific percentage compositions for each element (e.g., %C, %H, %N, %Cl) are typically derived from elemental analysis, these precise figures are not explicitly detailed in the provided search snippets. However, the established molecular formula and weight serve as direct outcomes of elemental composition determination, crucial for its identification and characterization.

    Table 2: Elemental Composition of Bz-Arg-OEt.HCl

    PropertyValueReference(s)
    Molecular FormulaC₁₅H₂₃ClN₄O₃ caymanchem.comsigmaaldrich.comnih.goviris-biotech.dezellbio.euthermofisher.com
    Molecular Weight342.82 g/mol sigmaaldrich.comnih.goviris-biotech.dezellbio.euthermofisher.com

    Advanced Computational and Modeling Studies

    Computational methods play a vital role in complementing experimental data, offering insights into the molecular behavior, interactions, and structural dynamics of Bz-Arg-OEt.HCl.

    Molecular Dynamics Simulation

    Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules in solution over time. For Bz-Arg-OEt.HCl, MD simulations can elucidate its conformational flexibility, solvation shell, and interactions with biological macromolecules such as enzymes. These simulations, often performed using software like GROMACS mdpi.com, help to understand how the molecule behaves in its physiological environment, providing atomic-level details that are difficult to obtain experimentally uni-greifswald.deresearchgate.net. In the context of enzyme studies, MD simulations can model the interaction of Bz-Arg-OEt.HCl with enzyme active sites, predicting binding modes and stability rsc.org.

    Quantum Chemistry Calculations

    Quantum Chemistry (QC) calculations, including Density Functional Theory (DFT), are employed to predict and understand the electronic structure, bonding, and reactivity of molecules. These calculations can provide insights into the energy landscape of Bz-Arg-OEt.HCl, its charge distribution, and potential reaction pathways. While specific QC studies focused solely on Bz-Arg-OEt.HCl are not extensively detailed in the provided snippets, QC methods are generally used to calculate formation energies of inclusion complexes and to optimize molecular geometries, contributing to a deeper understanding of molecular properties rsc.orgapexbt.com.

    Protein Modeling and Structure Prediction (e.g., AlphaFold2)

    Protein modeling and structure prediction tools, notably AlphaFold2, are instrumental in understanding the interactions of Bz-Arg-OEt.HCl with its target enzymes. AlphaFold2 has revolutionized the prediction of protein three-dimensional structures with high accuracy mdpi.combiorxiv.org. In research involving Bz-Arg-OEt.HCl as a substrate, AlphaFold2 has been utilized to predict the structures of enzymes, such as cocoonase, a trypsin-like serine protease. These predicted structures provide the atomic coordinates necessary for analyzing the enzyme's active site and how Bz-Arg-OEt.HCl binds and is processed mdpi.commdpi.comnih.gov. This approach aids in identifying key amino acid residues involved in substrate recognition and catalysis.

    Analysis of Substrate-Binding Regions (e.g., CASTp program)

    Following protein structure prediction, computational tools like the Computed Atlas of Surface Topography of proteins (CASTp) are used to analyze the identified substrate-binding regions or active sites of enzymes. CASTp calculates the areas and volumes of these pockets, providing quantitative data on their geometry and accessibility mdpi.comnih.gov. When Bz-Arg-OEt.HCl is studied as a substrate for proteases, CASTp analysis, often in conjunction with protein modeling via AlphaFold2, helps to characterize the binding pocket's dimensions and shape, thereby elucidating the structural basis for substrate specificity and enzyme-ligand interactions mdpi.comnih.gov.

    Compound List:

    N-α-Benzoyl-L-arginine ethyl ester hydrochloride (Bz-Arg-OEt.HCl)

    Cocoonase

    Trypsin

    N-α-Benzoyl-L-arginine ethyl ester (BAEE)

    N-α-Benzoyl-L-arginine (Bz-Arg-OH)

    N-α-Benzoyl-D,L-arginine-4-nitroanilide (Bz-Arg-pNA)

    Nα-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt)

    N-α-Benzoyl-L-arginine-lysine-norleucine amide (Bz-Arg-Lys-Nle-NH₂)

    N-acetyl-L-alanyl-L-alanyl-L-leucyl-L-glycyl-L-phenylalanine (Ac-LAAKGLF)

    N-acetyl-L-alanyl-L-alanyl-L-leucyl-L-ornithyl-L-glycyl-L-phenylalanine (Ac-LAAOGLF)

    V. Research on Enhanced Stability and Bioavailability of Derivatives

    Modifications for Enhanced Solubility and Stability

    The unique molecular structure of Bz-Arg-OEt.HCl, which incorporates a benzoyl group and an ethyl ester, inherently enhances its solubility and stability. chemimpex.com These characteristics make it highly suitable for formulations that demand high bioavailability. chemimpex.com The stability of the compound is notable, with a shelf life of at least four years when stored at -20°C. caymanchem.com

    Research has quantified its solubility in various solvents, which is a critical factor for its application in different formulation and synthesis environments. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. caymanchem.com

    Table 1: Solubility of Bz-Arg-OEt.HCl in Various Solvents

    Solvent Concentration Notes Source
    Water 50 mg/mL Clear, colorless solution sigmaaldrich.com
    Ethanol (B145695) ~10 mg/mL - caymanchem.com
    Dimethyl sulfoxide (B87167) (DMSO) ~10 mg/mL - caymanchem.com
    Dimethylformamide (DMF) ~33 mg/mL - caymanchem.com
    Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL Aqueous solution should not be stored for more than one day caymanchem.com

    Further research has explored the synthesis of derivatives from Nα-acyl-arginine alkyl esters, like Bz-Arg-OEt.HCl, to create novel molecules such as arginine-based gemini (B1671429) cationic surfactants. mdpi.com These modifications aim to produce compounds with superior properties, including enhanced solubilizing capabilities. mdpi.com

    Role in Peptide-Based Drug Formulation

    Bz-Arg-OEt.HCl serves as a fundamental building block in the synthesis of peptide-based therapeutics. chemimpex.combiosynth.com The incorporation of such amino acid derivatives into drug molecules is a strategy to improve targeting to tumor cells, increase drug solubility, and mitigate the toxicity of anti-tumor drugs to normal cells. omizzur.com Its ability to enhance the bioavailability and stability of active pharmaceutical ingredients makes it a valuable component in pharmaceutical development. chemimpex.com

    A specific research application involves the use of Bz-Arg-OEt as a precursor in the chemoenzymatic synthesis of tetrapeptides. mdpi.com For instance, it has been used as the acyl donor for the fourth amino acid in the trypsin-catalyzed synthesis of Bz-Arg-Gly-Asp-Ser-NH2. mdpi.com This tetrapeptide is a precursor to the Arginine-Glycine-Aspartate-Serine (RGDS) motif, which is significant for mediating cell-matrix interactions and has been studied for its potential to suppress tumor metastasis and platelet aggregation. mdpi.com In this synthesis, the linkage of Bz-Arg-OEt to the tripeptide Gly-Asp-Ser-NH2 was achieved with a 68% yield in an ethanol/Tris-HCl buffer system. mdpi.com

    Research in Drug Delivery Systems

    The compound is actively explored in the development of advanced drug delivery systems. chemimpex.com Its properties are leveraged to improve the efficacy of treatments by facilitating the targeted release of drugs at specific sites within the body. chemimpex.com The use of amino acid derivatives as carriers for drug molecules is a key strategy in this field. omizzur.com Research into RGD-containing peptides, which can be synthesized using Bz-Arg-OEt.HCl, highlights their potential as competitive, reversible inhibitors for the binding of adhesive proteins, a mechanism that can be exploited for targeted drug delivery. mdpi.com

    Table 2: Compound Names Mentioned in the Article

    Abbreviation / Trivial Name Full Chemical Name
    Bz-Arg-OEt.HCl Nα-Benzoyl-L-arginine ethyl ester hydrochloride
    RGDS Arginine-Glycine-Aspartate-Serine
    Bz-Arg-Gly-Asp-Ser-NH2 Benzoyl-Arginyl-Glycyl-Aspartyl-Serine amide

    Q & A

    Q. Q. How can PICO (Population, Intervention, Comparison, Outcome) be adapted for in vitro pharmacological studies of Bz-Arg-OEt.HCl?

    • Methodological Answer :
    • P : Cell type/organism (e.g., HepG2 cells).
    • I : Compound concentration/dose.
    • C : Vehicle control vs. positive control (e.g., known enzyme inhibitor).
    • O : Quantifiable endpoint (e.g., % enzyme activity inhibition at 24 hr) .

    Tables for Key Data Synthesis

    Table 1 : Reported Synthesis Yields of Bz-Arg-OEt.HCl Under Varied Conditions

    Molar Ratio (BzCl:Arg)Temperature (°C)Solvent SystemYield (%)Purity (%)Reference
    1.0:125Ethanol/H2O6295[Study A]
    1.2:140Methanol/HCl7898[Study B]

    Table 2 : Conflicting Cytotoxicity Data in HEK293 Cells

    StudyConcentration (µM)Exposure Time (hr)Viability (%)Assay Method
    X502485MTT
    Y502462Resazurin

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-Benzoyl-L-arginine ethyl ester hydrochloride
    Reactant of Route 2
    N-Benzoyl-L-arginine ethyl ester hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.